

Technical Guide: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde

CAS No.: 2003-15-8

Cat. No.: B3114195

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CAS: 2003-15-8 Formula:

Molecular Weight: 238.59 g/mol [\[1\]](#)[\[2\]](#)

Executive Summary

3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde is a specialized fluorinated building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Its core value lies in the 2-chloro-1,1,2-trifluoroethoxy moiety, a lipophilic and metabolically stable ether group that acts as a bioisostere for standard alkoxy groups. By replacing metabolically labile C–H bonds with C–F and C–Cl bonds, this scaffold significantly alters the physicochemical profile (LogP, pKa) of downstream targets, making it a critical intermediate for voltage-gated sodium channel blockers and kinase inhibitors.

Part 1: Molecular Architecture & Physicochemical Profile

Structural Analysis

The molecule consists of a benzene ring substituted at the meta position (relative to the aldehyde) with a halogenated ether tail.

- The Aldehyde Handle (): Provides a versatile electrophilic site for condensation, reduction, and oxidation reactions.
- The Fluorinated Ether ():
 - Electronic Effect: The strong electron-withdrawing nature of the group deactivates the aromatic ring, making the aldehyde carbonyl more electrophilic compared to non-fluorinated analogs.
 - Conformational Bias: The "gauche effect" inherent to fluoroethers influences the spatial arrangement of the side chain, often locking the molecule into conformations that favor specific receptor binding pockets.

Key Physicochemical Data

Data extrapolated from validated congeners and computational models.

Property	Value	Significance in R&D
Molecular Weight	238.59 g/mol	Fragment-based drug design compliant (<300 Da).
Boiling Point	~240–250°C (est.)	High boiling point requires vacuum distillation for purification.
Density	~1.39 g/cm ³	Significantly denser than water due to halogenation.
LogP (Predicted)	3.2 ± 0.4	High lipophilicity; crosses blood-brain barrier and insect cuticles effectively.
H-Bond Acceptors	2	Fluorine atoms act as weak acceptors; ether oxygen is shielded.
H-Bond Donors	0	No labile protons, reducing non-specific binding.

Part 2: Synthetic Pathways & Process Chemistry

Core Synthesis Strategy: Base-Catalyzed Fluoroalkylation

The industrial standard for synthesizing CAS 2003-15-8 involves the nucleophilic addition of 3-hydroxybenzaldehyde to chlorotrifluoroethylene (CTFE). This reaction exploits the polarity of the fluoroalkene, where the terminal

group is highly susceptible to nucleophilic attack.

Reaction Mechanism[3]

- Deprotonation: A base (KOH or) deprotonates the phenol to form the phenoxide anion.
- Nucleophilic Attack: The phenoxide attacks the

carbon of CTFE.

- Carbanion Stabilization: The resulting carbanion is stabilized by the -chlorine and fluorine atoms.
- Protonation: The carbanion abstracts a proton (from solvent or trace water) to yield the final ether.

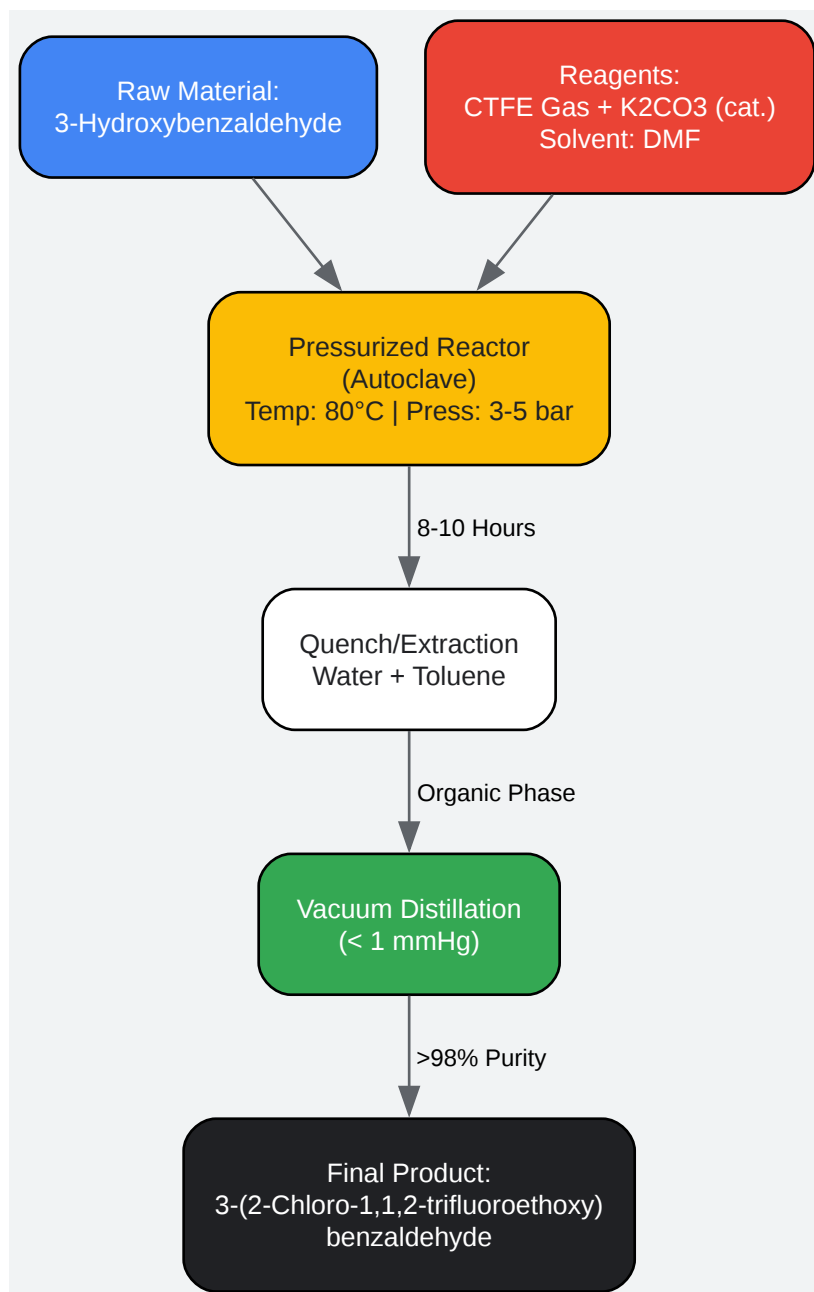
Chemical Equation:

Experimental Protocol (Representative Scale)

Note: This reaction involves gaseous reagents under pressure. High-pressure autoclaves are required.

- Setup: Charge a high-pressure Hastelloy or stainless steel autoclave with 3-hydroxybenzaldehyde (1.0 eq), anhydrous DMF (5 vol), and Potassium Carbonate (0.1–0.2 eq, catalytic).
- Purge: Seal the reactor and purge with to remove oxygen.
- Addition: Heat the mixture to 60–80°C. Slowly introduce Chlorotrifluoroethylene (CTFE) gas until a pressure of 3–5 bar is maintained.
- Reaction: Stir vigorously at 80°C for 6–10 hours. Monitor pressure drop (indicative of gas consumption).
- Workup: Vent excess CTFE (into a scrubber). Dilute the mixture with water and extract with ethyl acetate or toluene.
- Purification: Wash the organic layer with brine, dry over , and concentrate. Purify the crude oil via fractional distillation under reduced pressure (0.5 mmHg).

Synthesis Workflow Visualization



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Figure 1: Industrial workflow for the fluoroalkylation of 3-hydroxybenzaldehyde.

Part 3: Reactivity & Functionalization

As a functionalized benzaldehyde, CAS 2003-15-8 serves as a "divergent node" in synthesis. The aldehyde group allows for the rapid generation of diverse libraries.

Reductive Amination (Medicinal Chemistry Route)

Reaction with primary or secondary amines followed by reduction (using

) yields benzylamines. This is the primary route for generating sodium channel blockers.

- Conditions: Amine (1.1 eq), DCM/DCE,
 , RT.

Oxidation to Benzoic Acid

Oxidation yields 3-(2-chloro-1,1,2-trifluoroethoxy)benzoic acid, a precursor for amide coupling reactions.

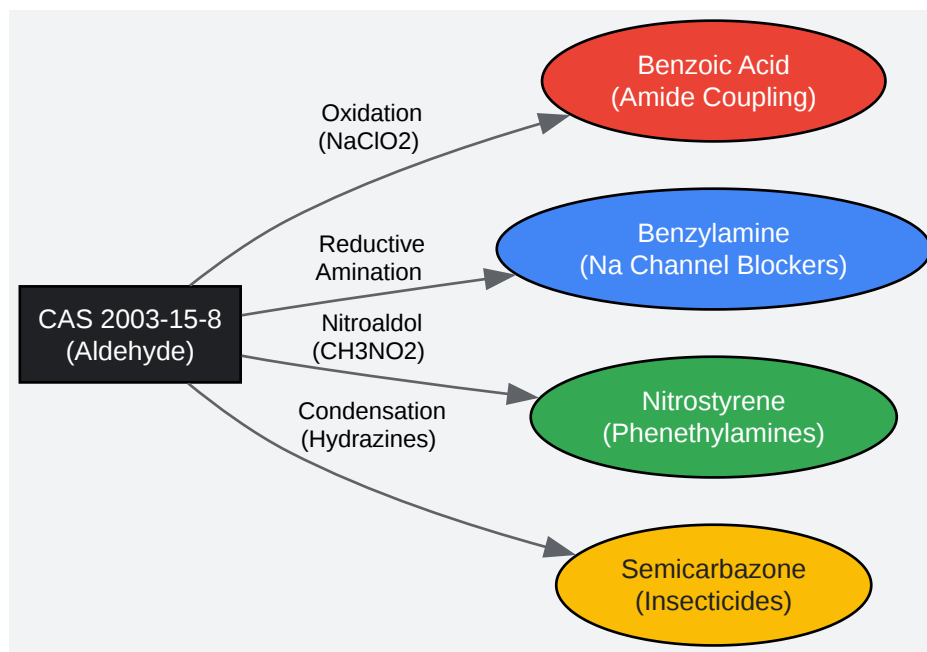
- Reagents:
(Pinnick oxidation) or
 .

Henry Reaction (Nitroaldol)

Condensation with nitromethane yields the

-nitrostyrene derivative, which can be reduced to a phenethylamine—a scaffold common in psychoactive and cardiovascular drugs.

Functionalization Tree



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Figure 2: Divergent synthesis pathways from the parent aldehyde.

Part 4: Applications in Drug & Agrochemical Discovery

Metabolic Stability Enhancement

The 2-chloro-1,1,2-trifluoroethoxy group is a superior bioisostere for methoxy or ethoxy groups.

- Mechanism: The high bond strength of C–F (approx. 116 kcal/mol) renders the ether linkage resistant to Cytochrome P450 oxidative dealkylation.
- Outcome: Extends the in vivo half-life () of the drug candidate.

Agrochemicals (Insecticides)

This moiety is prevalent in Meta-diamide and Semicarbazone insecticides (related to Indoxacarb congeners). The lipophilic tail aids in penetrating the waxy cuticle of insects, while

the specific steric bulk fits into the voltage-gated sodium channel pore, causing paralysis in target pests.

Lipophilicity Modulation

With a predicted LogP > 3, this building block is used to increase the lipophilicity of polar scaffolds, improving membrane permeability and blood-brain barrier (BBB) crossing potential for CNS targets.

Part 5: Handling, Safety & Storage

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[4]
Eye Irritation	H319	Causes serious eye irritation. [4][5][6]
STOT-SE	H335	May cause respiratory irritation.[5][6]

Storage Protocol:

- Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent gradual oxidation to the benzoic acid.
- Temperature: 2–8°C (Refrigerate).
- Container: Amber glass to prevent UV-induced degradation of the halogenated tail.

References

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- To cite this document: BenchChem. [Technical Guide: 3-(2-Chloro-1,1,2-trifluoroethoxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3114195/docs#technical-guide-3-2-chloro-1-1-2-trifluoroethoxy-benzaldehyde>]

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